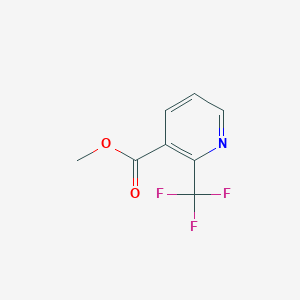![molecular formula C10H11N3O B163136 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 132874-67-0](/img/structure/B163136.png)
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1 is a heterocyclic organic compound that contains an imidazoquinolinone ring system.
Applications De Recherche Scientifique
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In immunology, this compound has been shown to enhance the immune response by increasing the production of cytokines, which are important signaling molecules involved in immune regulation. This compound has also been shown to activate dendritic cells, which are important antigen-presenting cells involved in the initiation of immune responses.
In neuroscience, this compound has been shown to enhance the survival and differentiation of neural stem cells, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have anti-cancer effects and to enhance the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the enhancement of the immune response, and the promotion of neural stem cell survival and differentiation. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is its high potency and specificity, making it a valuable tool for studying the Wnt/β-catenin signaling pathway. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Orientations Futures
There are many potential future directions for the study of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research, immunology, and neuroscience. Its high potency and specificity make it a valuable tool for studying the Wnt/β-catenin signaling pathway. However, further studies are needed to fully understand its mechanism of action, safety, and toxicity profile. The development of this compound derivatives with improved solubility and pharmacokinetic properties may also open up new avenues for research and therapeutic applications.
Propriétés
Numéro CAS |
132874-67-0 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14) |
Clé InChI |
WZANXVXLOKIMAM-UHFFFAOYSA-N |
SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
SMILES canonique |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Synonymes |
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5-amino-5,6-dihydro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

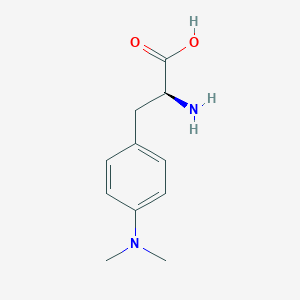
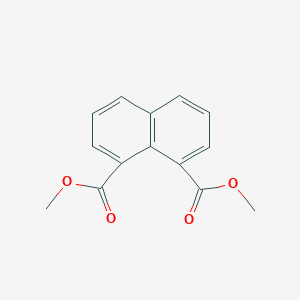
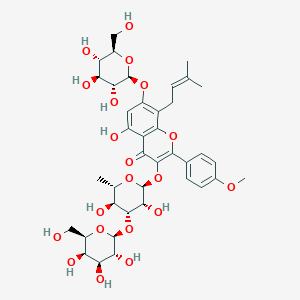
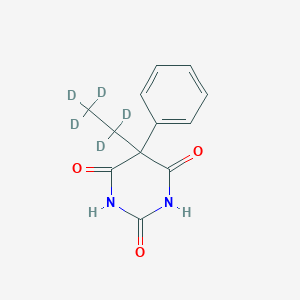
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
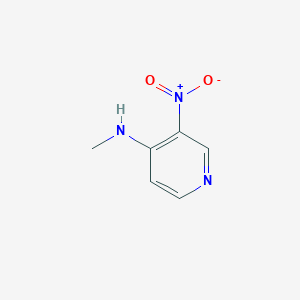
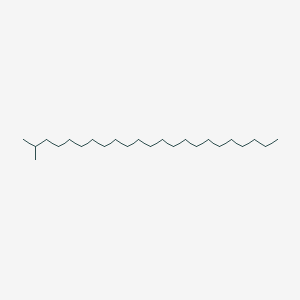
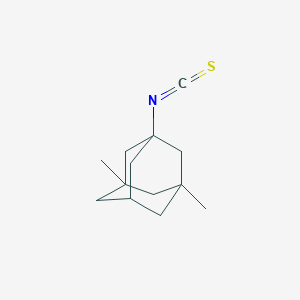
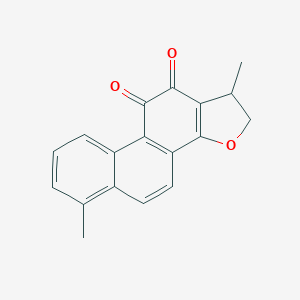
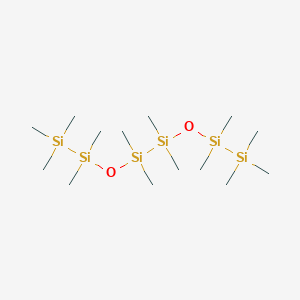

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

